![molecular formula C11H12IN5OS B11064369 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B11064369.png)
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide is a heterocyclic compound that contains a triazole ring. Compounds containing triazole rings are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with an appropriate acylating agent. One common method involves the use of 4-iodophenylacetyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to the biological activities associated with triazole derivatives.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers and coordination complexes.
Biological Studies: It serves as a probe to study the interactions of triazole-containing compounds with biological targets, helping to elucidate their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming coordination complexes that inhibit the activity of metalloenzymes . Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal functions and leading to cell death in pathogenic organisms .
Comparison with Similar Compounds
Similar compounds to 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide include:
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole core and exhibits similar biological activities.
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide: This derivative has a phenyl group instead of a methyl group, which can affect its biological activity and chemical reactivity.
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its properties and applications.
Properties
Molecular Formula |
C11H12IN5OS |
|---|---|
Molecular Weight |
389.22 g/mol |
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C11H12IN5OS/c1-7-15-16-11(17(7)13)19-6-10(18)14-9-4-2-8(12)3-5-9/h2-5H,6,13H2,1H3,(H,14,18) |
InChI Key |
AZMQJJCNSUDFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


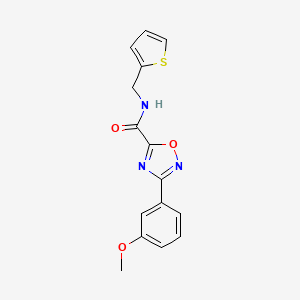
![2-Methyl-5-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]benzenesulfonamide](/img/structure/B11064291.png)
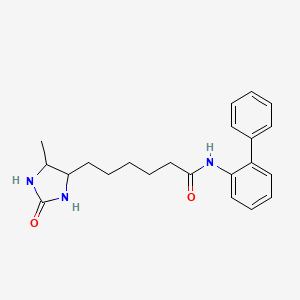
![5,5-dimethyl-3-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]dihydrofuran-2(3H)-one](/img/structure/B11064298.png)

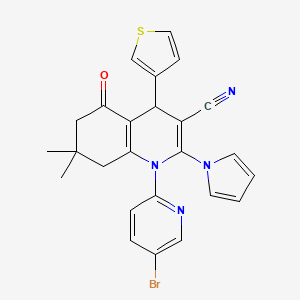
![4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide](/img/structure/B11064310.png)
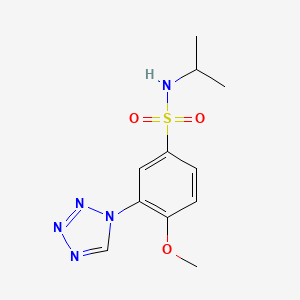
![3-bromo-N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B11064324.png)
![3-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11064333.png)
![N-1-adamantyl-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine-1-carboxamide](/img/structure/B11064337.png)
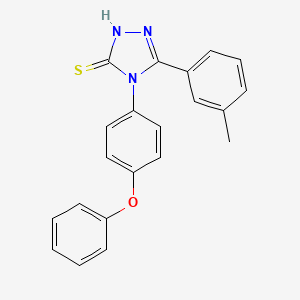
![6-(5-bromothiophen-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064340.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11064348.png)
